O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

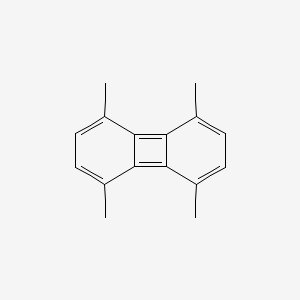

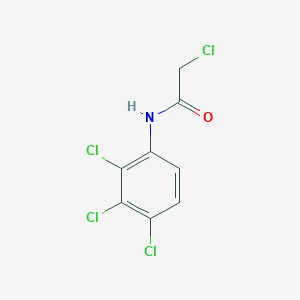

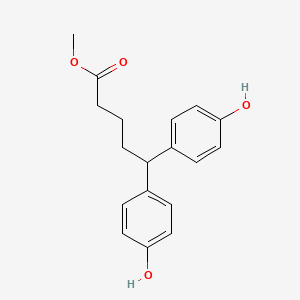

O-(N-(O-Anisyl)carbamoyl)cyclohexanonoxim ist eine chemische Verbindung mit der Summenformel C14H18N2O3 und einem Molekulargewicht von 262,311 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Oximgruppe, eine Carbamoylgruppe und eine Anisylgruppe beinhaltet, die an ein Cyclohexanon-Grundgerüst gebunden sind. Aufgrund ihrer interessanten chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Vorbereitungsmethoden

Die industrielle Herstellung dieser Verbindung kann fortschrittlichere Verfahren wie elektrochemische Methoden umfassen. Beispielsweise wurde die elektrochemische Reduktion von Nitrat an einem Zn-Cu-Legierungskatalysator als nachhaltige Methode zur Synthese von Cyclohexanonoxim berichtet . Dieses Verfahren bietet eine umweltfreundliche Alternative zu herkömmlichen chemischen Verfahren, die oft harte Reaktionsbedingungen erfordern.

Analyse Chemischer Reaktionen

Reaktionstypen

O-(N-(O-Anisyl)carbamoyl)cyclohexanonoxim kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Oximgruppe kann oxidiert werden, um Nitrile oder andere oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Produkte zu bilden.

Substitution: Die Anisyl- oder Carbamoylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Oximgruppe zur Bildung von Nitrilen führen, während die Reduktion Amine liefern kann.

Wissenschaftliche Forschungsanwendungen

O-(N-(O-Anisyl)carbamoyl)cyclohexanonoxim hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Studien zu seinen potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Leitverbindung in der Medikamentenentwicklung.

Industrie: Verwendung bei der Herstellung von Polymeren und anderen industriellen Materialien.

Wirkmechanismus

Der Wirkmechanismus von O-(N-(O-Anisyl)carbamoyl)cyclohexanonoxim beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann die Oximgruppe eine Beckmann-Umlagerung eingehen, um Amide zu bilden, die wichtige Zwischenprodukte in verschiedenen chemischen Prozessen sind . Die Anisyl- und Carbamoylgruppen können auch eine Rolle bei der Modulation der Reaktivität der Verbindung und der Wechselwirkungen mit anderen Molekülen spielen.

Wissenschaftliche Forschungsanwendungen

O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime involves its interaction with specific molecular targets and pathways. For example, the oxime group can undergo Beckmann rearrangement to form amides, which are important intermediates in various chemical processes . The anisyl and carbamoyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige ähnliche Verbindungen sind:

- O-(N-(M-Anisyl)carbamoyl)cyclohexanonoxim

- O-(N-(P-Anisyl)carbamoyl)cyclohexanonoxim

- O-(N-(2,3-Xylyl)carbamoyl)cyclohexanonoxim

Einzigartigkeit

O-(N-(O-Anisyl)carbamoyl)cyclohexanonoxim ist aufgrund der spezifischen Positionierung der Anisylgruppe einzigartig, die ihre chemischen Eigenschaften und Reaktivität beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

CAS-Nummer |

107840-18-6 |

|---|---|

Molekularformel |

C14H18N2O3 |

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

(cyclohexylideneamino) N-(2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C14H18N2O3/c1-18-13-10-6-5-9-12(13)15-14(17)19-16-11-7-3-2-4-8-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) |

InChI-Schlüssel |

DGEMIYAJOWGVOV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1NC(=O)ON=C2CCCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)